molecular formula C24H21NO4S B2752991 (3-(phenylsulfonyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone CAS No. 1448068-94-7

(3-(phenylsulfonyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone

Cat. No.: B2752991
CAS No.: 1448068-94-7
M. Wt: 419.5
InChI Key: VVFOFEGGKLCXKF-UHFFFAOYSA-N
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Description

(3-(phenylsulfonyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone is a complex organic compound that features a pyrrolidine ring, a phenylsulfonyl group, and a xanthene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(phenylsulfonyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate amine precursors.

    Introduction of the Phenylsulfonyl Group: This step involves sulfonylation reactions, where a phenylsulfonyl chloride reacts with the pyrrolidine derivative.

    Attachment of the Xanthene Moiety: This final step involves the coupling of the xanthene derivative with the intermediate product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-(phenylsulfonyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylsulfonyl and xanthene moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(3-(phenylsulfonyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-(phenylsulfonyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, while the xanthene moiety may be involved in fluorescence or other photophysical properties. The pyrrolidine ring provides structural stability and influences the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    (3-(phenylsulfonyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone: Unique due to its combination of a pyrrolidine ring, phenylsulfonyl group, and xanthene moiety.

    (3-(phenylsulfonyl)pyrrolidin-1-yl)methanone: Lacks the xanthene moiety, which affects its photophysical properties.

    (9H-xanthen-9-yl)methanone: Lacks the pyrrolidine and phenylsulfonyl groups, making it less versatile in chemical reactions.

Properties

IUPAC Name

[3-(benzenesulfonyl)pyrrolidin-1-yl]-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4S/c26-24(25-15-14-18(16-25)30(27,28)17-8-2-1-3-9-17)23-19-10-4-6-12-21(19)29-22-13-7-5-11-20(22)23/h1-13,18,23H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFOFEGGKLCXKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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